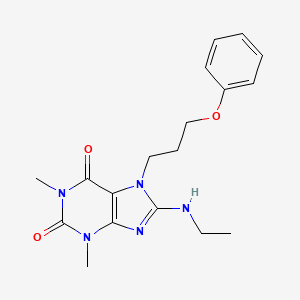
(3,4-Diethoxyphenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials, such as piperidine derivatives and fluorophenyl compounds. The introduction of the sulfonyl group and subsequent functionalization lead to the final product. Microwave-assisted methods have been employed to enhance yield and efficiency .
Molecular Structure Analysis
The molecular formula of this compound is C₁₂H₁₅ClFNO , with a molecular weight of approximately 243.71 g/mol . The piperidine ring, fluorophenyl group, and sulfonyl moiety contribute to its three-dimensional structure. Spectroscopic techniques, including IR, MS, and NMR, confirm its identity .
科学的研究の応用
Anticancer Therapeutics
The compound exhibits potential as an anticancer agent. Derivatives similar to this compound have been synthesized and show potent anticancer properties . The presence of the tetrahydroquinoline moiety, which is structurally related to this compound, is known to inhibit NF-κB, a protein complex that controls DNA transcription and is implicated in cancer cell proliferation .
Antibacterial and Antifungal Agents
Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. The structural features of this compound suggest it could be used to develop new antibacterial and antifungal agents, potentially addressing the growing concern of antibiotic resistance .
Anti-inflammatory Applications
The compound’s structure is conducive to anti-inflammatory properties. It could be used in the development of new anti-inflammatory drugs, particularly for treating conditions where neuroinflammation is involved, such as various brain disorders .
Immunological Modulators
This compound could serve as an immunological modulator. Its structural analogs are known to affect the immune system, which could be beneficial in treating metabolic and immunological diseases .
Neuroprotective Agents
Given the compound’s potential impact on neuroinflammation, it could be explored as a neuroprotective agent. This application would be particularly relevant in the context of neurodegenerative diseases where inflammation exacerbates the condition .
Material Science
While not directly related to the compound , derivatives of similar structural classes have been used in material science. They serve as precursors for more complex molecules with applications in new materials production .
Pharmacological Research
The compound could be a valuable tool in pharmacological research, helping to understand biological processes and the pharmacological relevance of similar therapeutic agents .
Synthesis of Complex Molecules
Lastly, the compound could be used as a precursor for synthesizing more complex molecules. These molecules could have a broad range of bio-utilities, including serving as key intermediates in the synthesis of various bioactive compounds .
将来の方向性
特性
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO5S/c1-3-28-20-10-5-16(15-21(20)29-4-2)22(25)24-13-11-19(12-14-24)30(26,27)18-8-6-17(23)7-9-18/h5-10,15,19H,3-4,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMSEYVXXPGLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diethoxyphenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2905506.png)

![N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905509.png)
![N-[5-Cyclopropyl-2-(4-methoxyphenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2905510.png)

![3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2905513.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2905516.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2905518.png)

![tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethyl acetate (non-preferred name)](/img/structure/B2905522.png)